molecular formula C19H14N2O2 B12614793 (9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone CAS No. 906067-44-5

(9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B12614793
CAS No.: 906067-44-5
M. Wt: 302.3 g/mol
InChI Key: POHJZSKUIZGALU-UHFFFAOYSA-N
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Description

(9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone is a chemical compound that belongs to the class of beta-carboline derivatives. Beta-carbolines are a group of alkaloids found in various plants and animals, and they have been studied for their diverse biological activities, including potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone typically involves the regioselective alkoxylation of aryl (beta-carbolin-1-yl)methanones. This process employs beta-carboline directed ortho-C(sp2)–H activation of an aryl ring under oxidative conditions, catalyzed by palladium acetate (Pd(OAc)2) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex beta-carboline derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. Beta-carboline derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone is unique due to its beta-carboline core, which imparts distinct biological activities and chemical reactivity compared to other methoxyphenyl derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

906067-44-5

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

(2-methoxyphenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C19H14N2O2/c1-23-16-9-5-3-7-14(16)19(22)18-17-13(10-11-20-18)12-6-2-4-8-15(12)21-17/h2-11,21H,1H3

InChI Key

POHJZSKUIZGALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=NC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

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